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molecular formula C13H11NO3 B3240598 Methyl 3-hydroxy-6-phenylpicolinate CAS No. 144233-92-1

Methyl 3-hydroxy-6-phenylpicolinate

Cat. No. B3240598
M. Wt: 229.23 g/mol
InChI Key: FIPAMCNGHYFYBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05391537

Procedure details

1.9 g of methyl 3-benzyloxy-6-phenylpicolinate was reduced with 10% palladium carbon/methanol, and the resultant product was purified by column chromatography to obtain an aimed compound.
Name
methyl 3-benzyloxy-6-phenylpicolinate
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
palladium carbon methanol
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]([C:21]([O:23][CH3:24])=[O:22])=[N:11][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:13][CH:14]=1)C1C=CC=CC=1>[C].[Pd].CO>[OH:8][C:9]1[C:10]([C:21]([O:23][CH3:24])=[O:22])=[N:11][C:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)=[CH:13][CH:14]=1 |f:1.2.3|

Inputs

Step One
Name
methyl 3-benzyloxy-6-phenylpicolinate
Quantity
1.9 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C(=NC(=CC1)C1=CC=CC=C1)C(=O)OC
Step Two
Name
palladium carbon methanol
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[C].[Pd].CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant product was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
OC=1C(=NC(=CC1)C1=CC=CC=C1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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